3-(4-Chlorobenzyl)azetidine
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Description
3-(4-Chlorobenzyl)azetidine, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Properties
The synthesis of azetidine derivatives, including those related to 3-[(4-Chlorophenyl)methyl]azetidine, has been extensively studied. For instance, Lie Ken Jie and Syed-rahmatullah (1992) explored the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, characterizing their structures using nuclear magnetic resonance (NMR) and infrared spectral analyses (Lie Ken Jie & Syed-rahmatullah, 1992).
Rearrangement and Reactivity
Dejaegher et al. (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines and investigated their reactivity with bases, leading to various ring transformations and the formation of other compounds such as aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Applications in Antibacterial Agents
Frigola et al. (1995) synthesized a series of 7-azetidinylquinolones with varied substituents, including a 7-(3-amino-2-methyl-1-azetidinyl) moiety, to study their effects on antibacterial activity and in vivo efficacy (Frigola et al., 1995).
Metabotropic Glutamate Receptor Agonists
Manahan‐Vaughan and Reymann (1996) investigated the role of metabotropic glutamate receptors in the dentate gyrus of the rat, using trans-azetidine-2,4-dicarboxylic acid (ADA) to facilitate long-term potentiation (Manahan‐Vaughan & Reymann, 1996).
Cholesterol Inhibition Studies
Salman and Magtoof (2019) focused on the synthesis of a 3-(4-chlorophenyl) bicyclic azetidin-2-one and its potential as a cholesterol inhibitor in blood (Salman & Magtoof, 2019).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUVXKYESEICL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588386 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606129-49-1 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.